molecular formula C21H24O7 B1192048 9'-Methoxypinoresinol

9'-Methoxypinoresinol

Cat. No.: B1192048
M. Wt: 388.42
InChI Key: ZYFBUTWSKJYSCG-FWMQAEDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9'-Methoxypinoresinol is a lignan, a class of plant secondary metabolites characterized by dimeric phenylpropanoid structures. It was first isolated from the dried leaves of Calotropis gigantea (giant milkweed) alongside glycosylated 5-hydroxymethylfurfurals and other known lignans like (+)-syringaresinol and (+)-pinoresinol . Structurally, it features a methoxy (-OCH₃) substituent at the 9' position of its aryl backbone, distinguishing it from related lignans. This compound has demonstrated cytotoxic activity in vitro, positioning it as a candidate for anticancer research . It is also implicated in plant-pathogen interactions, as its glucosylated form (methoxypinoresinol glucoside) in olive roots correlates with reduced tolerance to Verticillium dahliae infections .

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.42

IUPAC Name

4,4'-((1S,3R,3aS,4S,6aR)-3-Methoxytetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)

InChI

InChI=1S/C21H24O7/c1-24-16-8-11(4-6-14(16)22)19-13-10-27-20(18(13)21(26-3)28-19)12-5-7-15(23)17(9-12)25-2/h4-9,13,18-23H,10H2,1-3H3/t13-,18-,19+,20+,21+/m0/s1

InChI Key

ZYFBUTWSKJYSCG-FWMQAEDESA-N

SMILES

CO[C@H]1[C@@]2([H])[C@@](CO[C@@H]2C3=CC=C(O)C(OC)=C3)([H])[C@@H](C4=CC=C(O)C(OC)=C4)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9'-Methoxypinoresinol;  9' Methoxypinoresinol;  9'Methoxypinoresinol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Lignans

Lignans exhibit diverse biological activities influenced by substituent groups (e.g., methoxy, hydroxy, acetoxy) and glycosylation. Below is a detailed comparison of 9'-Methoxypinoresinol with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Lignans

Compound Substituents Source Biological Activities Key Research Findings
This compound Methoxy (-OCH₃) at 9' position Calotropis gigantea leaves Cytotoxicity, anticancer potential Isolated as a new lignan; induces apoptosis in cancer cells .
Pinoresinol No methoxy substituents Olive tissues, Wikstroemia spp. Antioxidant, anti-inflammatory Found in olive stems/leaves; precursor for lignan glycosides .
8-Acetoxy-4’-methoxypinoresinol Methoxy (-OCH₃) at 4', acetoxy (-OAc) at 8 Olive oil Digestive stability, antioxidant retention VIP marker in digestion studies; resists degradation under alkaline conditions .
Methoxypinoresinol glucoside Methoxy (-OCH₃) + glucoside Olive roots Negative correlation with Verticillium wilt tolerance Higher levels in disease-susceptible olive cultivars .
(+)-Syringaresinol Methoxy groups at 4 and 4' Calotropis gigantea Anticancer, anti-inflammatory Co-occurs with this compound; modulates NF-κB pathways .
Arctigenin Methoxy and hydroxy groups Arctium lappa (burdock) Anticancer (NF-κB inhibition), antiviral Induces mitochondrial apoptosis; IC₅₀ values <10 µM in breast cancer cells .
Matairesinol Hydroxy and methoxy groups Flaxseed, cereals Phytoestrogenic, anticancer (cell cycle arrest) Metabolized to enterolignans; chemopreventive in colon cancer models .

Key Structural and Functional Insights

Substituent Position Dictates Activity: The 9'-methoxy group in this compound differentiates it from 8-acetoxy-4’-methoxypinoresinol, which has substituents at the 4' and 8 positions. Pinoresinol lacks methoxy groups, making it less bioactive unless glycosylated or derivatized .

Glycosylation Modulates Bioavailability: Methoxypinoresinol glucoside in olive roots is less bioavailable than its aglycone form, possibly explaining its association with reduced disease resistance . Glucosylation generally increases water solubility but may reduce membrane permeability .

Anticancer Mechanisms: this compound and arctigenin both induce apoptosis, but arctigenin specifically targets NF-κB, while this compound’s mechanism remains understudied . Matairesinol’s estrogenic activity contrasts with this compound’s non-hormonal cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9'-Methoxypinoresinol
Reactant of Route 2
9'-Methoxypinoresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.